molecular formula C10H12N4 B231438 4-Amino-2-dimethylaminoquinazoline

4-Amino-2-dimethylaminoquinazoline

Cat. No. B231438
M. Wt: 188.23 g/mol
InChI Key: YPINGHVENXGMOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-dimethylaminoquinazoline is a chemical compound that belongs to the quinazoline family. It is a heterocyclic organic compound with a molecular formula of C11H13N3. This compound has been widely used in scientific research due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of 4-Amino-2-dimethylaminoquinazoline is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes, such as tyrosine kinase, which are involved in cell growth and division. This inhibition leads to the suppression of cancer cell growth and division.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Amino-2-dimethylaminoquinazoline have been extensively studied. It has been shown to have a cytotoxic effect on cancer cells, leading to their death. It has also been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-Amino-2-dimethylaminoquinazoline in lab experiments is its ability to selectively inhibit certain enzymes, making it a potential drug candidate. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the use of 4-Amino-2-dimethylaminoquinazoline in scientific research. One potential direction is the development of more effective anticancer drugs based on this compound. Another potential direction is the investigation of its potential use as an antimalarial drug. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicine.
Conclusion:
4-Amino-2-dimethylaminoquinazoline is a unique and versatile compound that has been extensively studied in scientific research. Its potential applications in medicine, particularly in the fields of cancer and malaria, make it a promising drug candidate. Further research is needed to fully understand its mechanism of action and to develop more effective drugs based on this compound.

Scientific Research Applications

4-Amino-2-dimethylaminoquinazoline has been extensively used in scientific research, particularly in the field of biochemistry and pharmacology. It has been studied for its potential application as an anticancer agent due to its ability to inhibit certain enzymes that are involved in cancer cell growth. It has also been investigated for its potential use as an antimalarial drug.

properties

Product Name

4-Amino-2-dimethylaminoquinazoline

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

2-N,2-N-dimethylquinazoline-2,4-diamine

InChI

InChI=1S/C10H12N4/c1-14(2)10-12-8-6-4-3-5-7(8)9(11)13-10/h3-6H,1-2H3,(H2,11,12,13)

InChI Key

YPINGHVENXGMOX-UHFFFAOYSA-N

SMILES

CN(C)C1=NC2=CC=CC=C2C(=N1)N

Canonical SMILES

CN(C)C1=NC2=CC=CC=C2C(=N1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere 0.7 g. (0.10 g. at.) of lithium and 7.85 g. (0.05 mol) of bromobenzene are dissolved in 60 ml. of anhydrous diethyl ether. Over the course of about 20 minutes this solution is added to a solution of 5.9 g. of o-aminobenzonitrile in 60 ml. of anhydrous diethyl ether. After 10 minutes, 3.5 g. of dimethylcyanamide, dissolved in 20 ml. of anhydrous diethyl ether, are added and the reaction mixture is refluxed under the nitrogen atmosphere for 6 hours. The next day the mixture is decomposed by addition of water and the precipitate is filtered off. The product is crystallized from a mixture of ethanol and petroleum ether (boiling range 28°-40°C.). 6 g. of 4-amino-2-dimethylaminoquinazoline, m.p. 141°-142°C., are obtained.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.05 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.